molecular formula C14H24N2O2 B11180162 1,2-Di(azepan-1-yl)ethane-1,2-dione CAS No. 62296-44-0

1,2-Di(azepan-1-yl)ethane-1,2-dione

Cat. No.: B11180162
CAS No.: 62296-44-0
M. Wt: 252.35 g/mol
InChI Key: YNFORZHEBCBDCW-UHFFFAOYSA-N
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Description

1,2-Di(azepan-1-yl)ethane-1,2-dione is a high-value chemical reagent characterized by its 1,2-diketone functional group bridged by two azepane (hexamethyleneimine) rings. This structure makes it a versatile and critical intermediate in organic synthesis and medicinal chemistry research. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: As a 1,2-dicarbonyl compound, this molecule serves as a key building block for constructing complex heterocyclic systems. Its primary research value lies in its potential as a synthon for developing novel pharmacologically active compounds. The azepane ring is a privileged structure in drug discovery, featured in compounds targeting various receptors . The 1,2-diketone moiety can undergo condensations with dinucleophiles like o-phenylenediamines or o-aminothiophenols, facilitating the synthesis of fused heterocycles such as benzimidazoles, quinoxalines, and other nitrogen-containing scaffolds, which are core structures in numerous bioactive molecules . Handling and Storage: Researchers should handle this material with appropriate precautions in a well-ventilated environment using personal protective equipment. It is recommended to store the compound in a cool, dry place, protected from light and moisture to ensure long-term stability. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62296-44-0

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

1,2-bis(azepan-1-yl)ethane-1,2-dione

InChI

InChI=1S/C14H24N2O2/c17-13(15-9-5-1-2-6-10-15)14(18)16-11-7-3-4-8-12-16/h1-12H2

InChI Key

YNFORZHEBCBDCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)N2CCCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Di Azepan 1 Yl Ethane 1,2 Dione

Strategic Approaches to Azepan-1-yl Building Blocks

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents. nih.gov Its synthesis, however, presents a considerable challenge to synthetic chemists due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. acs.org Consequently, a variety of innovative strategies have been developed to access these important structural motifs.

Ring-Closing Reactions for Azepane Ring Formation

Ring-closing reactions of linear precursors are a direct and widely employed strategy for the synthesis of azepanes. Among these, ring-closing metathesis (RCM) has emerged as a powerful tool. RCM utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to cyclize α,ω-dienes. For the synthesis of azepane derivatives, this typically involves a diene-containing amine precursor, which upon cyclization and subsequent reduction of the resulting double bond, affords the saturated azepane ring. manchester.ac.uk

Another notable ring-closing strategy is the silyl-aza-Prins cyclization. This method involves the reaction of an allyl- or vinylsilane-containing amine with an aldehyde, catalyzed by a Lewis acid like InCl₃, to produce trans-substituted azepanes with high diastereoselectivity. acs.org The choice of catalyst can significantly influence the reaction outcome, highlighting the tunability of this approach. acs.org

Ring-Closing StrategyKey FeaturesCatalyst/ReagentRef.
Ring-Closing Metathesis (RCM)Forms a C=C bond, requires subsequent reduction for saturated ring.Grubbs' or Hoveyda-Grubbs catalysts manchester.ac.uk
Silyl-aza-Prins CyclizationForms trans-substituted azepanes with high diastereoselectivity.InCl₃ acs.org
Intramolecular Reductive AminationCyclization of an amino-aldehyde or amino-ketone.Reducing agents (e.g., NaBH(OAc)₃) nih.gov

Ring-Expansion Methodologies in Azepane Synthesis

Ring-expansion reactions offer an alternative and often highly regioselective and stereoselective route to azepanes from more readily available smaller rings, such as pyrrolidines and piperidines.

One prominent method is the Beckmann rearrangement , a classic reaction that converts a cyclic ketoxime into a lactam. wikipedia.org For instance, the oxime of cyclohexanone (B45756) rearranges to form caprolactam, the monomer for Nylon 6. wikipedia.org This methodology can be applied to substituted piperidones to generate functionalized azepan-2-ones. acs.orgderpharmachemica.com The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid, but milder reagents such as cyanuric chloride have also been developed. wikipedia.org

Another powerful strategy involves the dearomative ring expansion of nitroarenes . In this approach, simple nitroarenes are converted into complex azepanes through a photochemical process mediated by blue light. manchester.ac.uknih.govmanchester.ac.uk This method transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system, which can then be hydrogenated to the corresponding azepane. manchester.ac.ukmanchester.ac.uk This strategy is particularly valuable for creating highly substituted azepane analogues of existing drugs. nih.govmanchester.ac.uk

Furthermore, ring expansion of smaller heterocycles like pyrrolidines and azetidines has been successfully employed. For example, 5-arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates via a copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade. nih.gov Similarly, azetidines bearing a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion, which upon nucleophilic ring opening can yield either pyrrolidines or azepanes, depending on the reaction conditions and substrate. acs.org

Ring-Expansion MethodStarting MaterialKey Reagents/ConditionsProduct TypeRef.
Beckmann RearrangementCyclic Ketoxime (e.g., from Piperidone)H₂SO₄, PPA, or Cyanuric ChlorideLactam (Azepan-2-one) wikipedia.orgacs.orgderpharmachemica.com
Photochemical DearomatizationNitroareneBlue light, P(Oi-Pr)₃, Et₂NH3H-Azepine (precursor to Azepane) manchester.ac.uknih.govmanchester.ac.uk
Ullmann-Type Cascade5-Arylpyrrolidine-2-carboxylateCu(I) catalyst, microwave activation1H-Benzo[b]azepine nih.gov
Azetidine Expansion2-(3-Hydroxypropyl)azetidineActivation of hydroxyl, nucleophilePyrrolidine and/or Azepane acs.org

Asymmetric Synthesis of Azepane Scaffolds

The development of enantioselective methods for the synthesis of azepanes is crucial for accessing chiral drug candidates. Several powerful strategies have been established to control the stereochemistry of the azepane ring.

Chemoenzymatic approaches have proven to be highly effective. For instance, enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases or by deracemization with monoamine oxidases. nih.gov These biocatalytically produced chiral amines can then be further functionalized. nih.gov

Organocatalysis also offers a metal-free alternative for asymmetric azepane synthesis. Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis), have been used to catalyze the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to produce chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have been employed to catalyze the [3+4] annulation of indolyl derivatives with bromoenals, affording functionalized azepino[1,2-a]indoles in high yields and excellent enantioselectivities. rsc.org

Furthermore, asymmetric lithiation-conjugate addition sequences have been developed for the synthesis of polysubstituted azepanes. nih.gov This method utilizes a chiral ligand, such as (-)-sparteine, to mediate the asymmetric deprotonation and subsequent conjugate addition of allylic amines to α,β-unsaturated esters, leading to highly enantioenriched azepane precursors. nih.gov

Asymmetric StrategyKey ConceptCatalyst/MediatorRef.
Chemoenzymatic SynthesisBiocatalytic asymmetric reduction or deracemization.Imine reductases, Monoamine oxidases nih.gov
Organocatalysis (Brønsted Acid)Asymmetric [3+2] cycloaddition.Chiral Imidodiphosphorimidate (IDPi) nih.gov
Organocatalysis (NHC)Asymmetric [3+4] annulation.N-Heterocyclic Carbene (NHC) rsc.org
Asymmetric LithiationChiral ligand-mediated deprotonation and conjugate addition.(-)-sparteine/organolithium nih.gov

Functionalization Techniques for Azepane Derivatives

The introduction of functional groups onto a pre-formed azepane ring is a vital strategy for elaborating its structure and tuning its properties.

C-H functionalization represents a modern and efficient approach to modify the azepane scaffold without the need for pre-functionalized substrates. nih.gov Copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes allows for the selective functionalization of distal unactivated C(sp³)–H bonds, leading to structurally diverse alkene- or alkyne-containing azepanes. acs.org This method has been applied to the late-stage modification of pharmaceuticals and natural products. acs.org

Gold-catalyzed aerobic dehydrogenative aromatization can convert azepane into m-phenylenediamine (B132917) derivatives, demonstrating a powerful transformation of the saturated ring. acs.org

Furthermore, existing functional groups on the azepane ring can be readily manipulated. For example, optically active [b]-annulated azepane scaffolds, synthesized via olefin cross-metathesis and hydrogenation, possess both an amino and an ester group, offering two distinct points for further diversification. chemistryviews.org

Functionalization TechniqueDescriptionCatalyst/ReagentRef.
Distal C(sp³)–H FunctionalizationCopper-catalyzed [5+2] aza-annulation of N-fluorosulfonamides.Copper catalyst acs.org
Dehydrogenative AromatizationConversion of the saturated azepane ring to an aromatic system.Gold catalyst acs.org
Derivatization of Functional GroupsModification of existing groups (e.g., amines, esters).Various reagents chemistryviews.org

Synthesis of the Ethane-1,2-dione Core and its Derivatives

The ethane-1,2-dione (or α-diketone) moiety is a key structural element in many organic molecules and serves as a versatile intermediate in organic synthesis. umt.edu.pkresearchgate.net The synthesis of 1,2-Di(azepan-1-yl)ethane-1,2-dione would likely involve the reaction of two equivalents of azepane with a suitable two-carbon electrophile, such as oxalyl chloride or its derivatives. The following section discusses convergent strategies for assembling the α-diketone core.

Convergent Strategies for α-Diketone Moiety Assembly

Convergent strategies for the synthesis of α-diketones often involve the oxidation of various precursors or the coupling of carbonyl-containing building blocks.

Oxidation of Alkynes: The oxidation of internal alkynes is a direct and common method for preparing 1,2-diketones. organic-chemistry.org A variety of oxidizing agents can be employed, including potassium permanganate, ruthenium tetroxide, and ozone. nih.gov Milder and more selective methods have also been developed, such as the use of mercuric salts (e.g., mercuric nitrate), which can oxidize alkylaryl- and diarylalkynes to α-diketones under mild conditions. acs.org Another approach involves the reaction of alkynes with N-iodosuccinimide and water. organic-chemistry.org

Oxidation of Ketones and Related Compounds: α-Diketones can be synthesized by the oxidation of α-methylene ketones. Reagents like selenium dioxide have been traditionally used for this purpose. More modern methods include the use of iodine/base catalysis under visible light irradiation for the aerobic photooxidation of 1,3-diketones to 1,2-diketones. organic-chemistry.org

Non-oxidative Methods: To avoid the often harsh conditions of oxidative methods, non-oxidative strategies have been developed. nih.gov One such approach involves the palladium-catalyzed reaction of aryl halides with tert-butyl isocyanide as a carbon monoxide source and an organoaluminum reagent to afford 1,2-diketones. organic-chemistry.org Another strategy employs the Horner-Wadsworth-Emmons reaction followed by the addition of a Grignard reagent to a Weinreb amide intermediate. nih.gov

A particularly relevant method for the synthesis of this compound would be the acylation of azepane with oxalyl chloride. This reaction would involve the nucleophilic attack of the secondary amine of azepane on each of the acyl chloride groups of oxalyl chloride, leading to the formation of the desired α-diketo-diamide.

α-Diketone Synthesis StrategyPrecursorKey Reagents/ConditionsRef.
Oxidation of AlkynesInternal AlkyneHg(NO₃)₂, NIS/H₂O, O₃ organic-chemistry.orgnih.govacs.org
Oxidation of 1,3-Diketones1,3-DiketoneI₂/base, visible light, O₂ organic-chemistry.org
Palladium-Catalyzed CouplingAryl Halide, t-BuNC, Organoaluminum reagentPalladium catalyst organic-chemistry.org
Acylation with Oxalyl ChlorideAmine (e.g., Azepane)Oxalyl Chloride-

Facile Generation of 1,2-Dione-Containing Analogues

The generation of analogues containing the 1,2-dione functional group is crucial for developing structure-activity relationships and discovering novel compounds with enhanced properties. Several facile methods have been developed for this purpose, moving beyond classical approaches to offer greater efficiency and substrate scope.

One prominent method is the Knoevenagel condensation , a modification of the aldol (B89426) condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction, typically followed by dehydration, yields an α,β-unsaturated product which can be a precursor to 1,2-dione systems. wikipedia.org The versatility of this reaction is demonstrated by its application in various synthetic pathways, including the Hantzsch pyridine (B92270) synthesis and the Feist–Benary furan (B31954) synthesis. wikipedia.org Modern iterations of this method focus on greener approaches, utilizing novel catalysts, microwave or ultrasound irradiation, and even solvent-free conditions. sigmaaldrich.comrsc.org For instance, boric acid has been identified as an effective and mild catalyst for Knoevenagel condensations, leading to high yields and easy product purification. mdpi.com

Another significant strategy involves the Doebner modification of the Knoevenagel condensation. This variation uses pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. organic-chemistry.org

The following table summarizes various catalytic approaches for the Knoevenagel condensation, a key reaction for generating precursors to 1,2-dione analogues.

Table 1: Catalytic Systems for Knoevenagel Condensation

Catalyst System Reactants Conditions Key Features
Piperidine 2-Methoxybenzaldehyde, Thiobarbituric acid Ethanol Classic aminocatalyst; forms charge-transfer complex. wikipedia.org
Boric Acid (10 mol%) Active methylene compounds, 4-Chlorobenzaldehyde Aqueous Ethanol, RT Mild conditions, good to excellent yields, easy purification. mdpi.com
None (Catalyst-Free) Various aldehydes and active methylene compounds Water, Heat Green chemistry approach, avoids catalyst contamination. rsc.org

Amide Bond Formation and Compound Coupling Strategies for this compound

The title compound, this compound, is a symmetrical N,N'-disubstituted dioxamide. Its synthesis fundamentally relies on the formation of two amide bonds. The most direct and widely used method for this transformation is the reaction of a primary or secondary amine with an oxalyl derivative, most commonly oxalyl chloride.

This acylation reaction is typically vigorous and exothermic, often requiring cooling and the use of a solvent to moderate the reaction rate. The process involves the nucleophilic attack of two equivalents of the amine (in this case, azepane) on the highly electrophilic carbonyl carbons of oxalyl chloride, leading to the formation of the desired dioxamide and two equivalents of hydrogen chloride. A base, such as triethylamine (B128534) or the amine reactant itself, is used to neutralize the HCl byproduct.

Advanced coupling strategies have been developed to improve the efficiency and selectivity of this reaction, especially for challenging substrates like sterically hindered or weakly nucleophilic amines. One such method involves the use of oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide (Ph3PO) . This system generates a highly reactive phosphonium (B103445) intermediate (Ph3PCl2) that activates the carboxylate, enabling rapid and racemization-free synthesis of amides and peptides in under 10 minutes. organic-chemistry.orgresearchgate.netnih.gov

The table below illustrates the application of oxalyl chloride and other coupling agents in the synthesis of various amides, representative of the formation of this compound.

Table 2: Representative Amide Coupling Strategies

Acylating/Coupling Agent Amine/Acid Catalyst/Base Conditions Product Type
Oxalyl Chloride Primary Amides or Aldoximes DMSO (cat.), Et3N Room Temperature, 1 hr Nitriles organic-chemistry.org
Oxalyl Chloride Amidine derivatives - - Cyclized Dihydroimidazolyl derivatives nih.gov
Oxalyl Chloride N-protected amino acids, Amino acid esters Ph3PO (cat.), Triethylamine 1,2-dichloroethane, RT, 10 min Dipeptides (racemization-free) organic-chemistry.org
Carbodiimides (DCC, EDCI) Carboxylic acids, Amines - Mild General Amides

Emerging Synthetic Techniques and Sustainable Chemistry Considerations in Dioxamide Synthesis

The field of chemical synthesis is continuously evolving, with a strong emphasis on developing more efficient, safer, and environmentally benign processes. These principles of "green chemistry" are increasingly being applied to amide bond formation, a reaction class of paramount importance in the pharmaceutical industry. ucl.ac.uk

Emerging Synthetic Techniques:

Flow Chemistry : This technique involves performing reactions in a continuously flowing stream rather than a batch reactor. For amide synthesis, flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety, and can significantly reduce reaction times. unimib.itnih.gov Automated flow synthesizers have been developed that can form an amide bond in as little as seven seconds, a feat difficult to achieve in conventional batch synthesis. scispace.com Direct amide formation from carboxylic acids and amines has been achieved in flow systems using carbon disulfide as a low-cost coupling agent over a reusable alumina (B75360) catalyst. rsc.org

Mechanochemistry : Involving the use of mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry often proceeds in the absence of bulk solvents, thereby reducing waste. acs.orgnih.gov This solvent-free approach has been successfully applied to the synthesis of amides using uronium-based coupling reagents, resulting in high yields and minimal waste. chemrxiv.org Mechanochemistry is particularly valuable for producing active pharmaceutical ingredients (APIs) in a more sustainable manner. researchgate.net

Sustainable Chemistry Considerations:

Biocatalysis : The use of enzymes, such as lipases, as catalysts for amide synthesis is a highly green approach. nih.govnumberanalytics.com Enzymes operate under mild conditions (temperature and pH) and exhibit high selectivity, often precluding the need for protecting groups. numberanalytics.com Researchers are exploring robust ancestral enzymes to broaden the substrate scope for biocatalytic amide bond formation. rsc.org

Photocatalysis : A novel method utilizes a Covalent Organic Framework (COF) as a heterogeneous photocatalyst to synthesize amides from alcohols under red-light irradiation. This approach is efficient, recyclable, and operates under mild conditions, offering a sustainable alternative to traditional methods that require high temperatures and transition-metal catalysts. dst.gov.in

Atom Economy and Waste Reduction : A major goal of green chemistry is to maximize the incorporation of reactant atoms into the final product (atom economy) and minimize waste. numberanalytics.com Traditional amide synthesis often uses stoichiometric activating agents (like carbodiimides), which generate significant byproduct waste. ucl.ac.uk Catalytic methods, including dehydrogenative amide synthesis (DAS) which produces only H2 as a byproduct, are being developed to address this issue. bohrium.com The use of greener solvents, such as cyclopentyl methyl ether, or solvent-free systems further enhances the sustainability of the process. nih.gov

The following table highlights modern sustainable approaches to amide synthesis, which are applicable to the production of dioxamides.

Table 3: Green and Emerging Amide Synthesis Methodologies

Methodology Activating Principle Key Advantages
Flow Chemistry Continuous processing, precise control Enhanced safety, rapid reaction, scalability. unimib.itnih.gov
Mechanochemistry Mechanical force (ball milling) Solvent-free, reduced waste, high efficiency. chemrxiv.orgorganic-chemistry.org
Biocatalysis Enzymes (e.g., Lipases) Mild conditions, high selectivity, biodegradable catalyst. nih.govrsc.org
Photocatalysis Light and COF-based catalyst Uses light energy, mild conditions, recyclable catalyst. dst.gov.in

Elucidation of Reaction Mechanisms and Reactivity of 1,2 Di Azepan 1 Yl Ethane 1,2 Dione

Reactivity Profiles of the Ethane-1,2-dione Moiety

The reactivity of 1,2-di(azepan-1-yl)ethane-1,2-dione is largely dictated by the presence of the vicinal dicarbonyl group, also known as an α-diketone, and the two N-acyl substituted azepane rings. The ethane-1,2-dione moiety is the primary site of electrophilic character in the molecule.

Electrophilic and Nucleophilic Character of the Dione (B5365651)

The adjacent carbonyl groups in the ethane-1,2-dione core mutually enhance their electrophilicity. The electron-withdrawing nature of one carbonyl group increases the partial positive charge on the carbon atom of the neighboring carbonyl group, making it more susceptible to nucleophilic attack. This electronic effect makes α-diketones generally more reactive towards nucleophiles than simple ketones.

While the carbonyl carbons are electrophilic, the carbonyl oxygens possess lone pairs of electrons and can act as nucleophiles or bases, particularly by coordinating to Lewis acids. The enolate form, though less favored than in β-dicarbonyl compounds, can be generated under specific conditions, allowing the α-carbons to exhibit nucleophilic character. However, the dominant reactivity of the dione moiety is electrophilic.

The electrophilicity of carbonyl compounds can be influenced by substituents. In this compound, the nitrogen atoms of the azepane rings are directly attached to the carbonyl carbons. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group, forming a resonance structure. This amide resonance reduces the electrophilicity of the carbonyl carbons compared to a simple α-diketone. However, the presence of two adjacent amide-like carbonyls still renders the core susceptible to nucleophilic attack under appropriate conditions.

Transformations Involving Carbonyl Centers

The electrophilic carbonyl centers of the ethane-1,2-dione moiety are prone to a variety of transformations, primarily involving nucleophilic addition and reduction reactions.

Nucleophilic Addition: A wide range of nucleophiles can attack the carbonyl carbons. Due to the presence of two equivalent carbonyl groups, both mono- and di-addition products are possible, depending on the stoichiometry and reaction conditions. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to one or both carbonyls to form the corresponding α-hydroxy ketones or α,α'-dihydroxy compounds after workup.

Reduction: The carbonyl groups can be reduced to alcohols. The nature of the reducing agent determines the product. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) might selectively reduce one carbonyl group to afford an α-hydroxy amide, while stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are expected to reduce both carbonyl groups to yield 1,2-di(azepan-1-yl)ethane-1,2-diol. Catalytic hydrogenation can also be employed for this transformation. The table below shows representative reducing agents and their expected products for α-diketones.

Reagent Expected Product from α-Diketone Reference
NaBH₄α-Hydroxy ketone / Diol nih.gov
LiAlH₄Diol nih.gov
H₂/Catalyst (e.g., Pd, Pt, Ru)Diol nih.gov

This table provides generalized reactivity based on literature for α-diketones and may not represent specific experimental results for this compound.

Hydrolysis: The amide linkages in this compound are susceptible to hydrolysis under acidic or basic conditions. canterbury.ac.nzacs.orgarkat-usa.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. canterbury.ac.nzacs.orgarkat-usa.org Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In both cases, the reaction leads to the cleavage of the carbon-nitrogen bond, ultimately yielding oxalic acid and two equivalents of azepane. canterbury.ac.nzacs.orgarkat-usa.org The hydrolysis of oxamides can be slow, often requiring forcing conditions. wikipedia.orgresearchgate.net

Chemical Reactivity of the Azepan-1-yl Substituents

Reactions at the Azepane Nitrogen Centers

The nitrogen atoms in the azepane rings are part of an amide functionality. Due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, the basicity and nucleophilicity of these nitrogens are significantly reduced compared to a free secondary amine. nih.govresearchgate.net Consequently, reactions such as N-alkylation or N-acylation, which are typical for secondary amines, are not expected to occur readily at the azepane nitrogens of this compound under standard conditions. researchgate.net However, under forcing conditions or with highly reactive electrophiles, some reactions might be possible.

Functionalization of the Azepane Ring Carbons

The carbon atoms of the azepane rings, particularly those alpha to the nitrogen (C2 and C7 positions), can potentially be functionalized. The N-acyl group can influence the reactivity of these α-carbons. Deprotonation at the α-position can lead to the formation of an aza-enolate, which can then react with various electrophiles. wikipedia.org This type of functionalization allows for the introduction of substituents onto the azepane ring.

Recent advances in C-H functionalization offer pathways for the direct modification of cyclic amines. nih.govacs.orgnih.govrochester.edu These methods often involve the in-situ generation of an iminium ion intermediate, which is then trapped by a nucleophile. While these methods are typically applied to free secondary amines, analogous transformations for N-acylated systems like this compound could potentially be developed. The table below summarizes some general methods for the α-functionalization of cyclic amines.

Reaction Type Reagents Product Type Reference
α-Lithiation-AlkylationStrong base (e.g., n-BuLi), Alkyl halideα-Alkylated amine nih.govnih.gov
Oxidative C-H FunctionalizationOxidant, Nucleophileα-Substituted amine rochester.edu
Photoredox CatalysisPhotocatalyst, Nucleophileα-Functionalized amine rochester.edu

This table illustrates general strategies for cyclic amine functionalization and may require adaptation for the specific substrate this compound.

Detailed Mechanistic Pathways of Key Reactions

Mechanism of Hydrolysis:

The hydrolysis of the amide bond in this compound can proceed through either an acid-catalyzed or base-catalyzed pathway.

Acid-Catalyzed Hydrolysis: The mechanism initiates with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the attacking water to the nitrogen atom of the azepane ring makes the nitrogen a better leaving group. Subsequent collapse of the tetrahedral intermediate and departure of the azepane moiety as a neutral amine (which is then protonated under the acidic conditions) leads to the formation of a carboxylic acid group. This process would occur at both amide linkages to ultimately yield oxalic acid and two equivalents of the azepanium salt. youtube.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the azepanide anion as the leaving group. The azepanide anion is a strong base and will be protonated by the solvent or the initially formed carboxylic acid. This process, repeated at the second amide bond, results in the formation of oxalate (B1200264) dianion and two equivalents of azepane. youtube.comyoutube.com

Mechanism of Reduction with Hydride Reagents:

The reduction of the dione moiety with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbonyl carbons. This attack forms a tetrahedral alkoxide intermediate. A second hydride transfer to the other carbonyl group can then occur, leading to a dialkoxide intermediate. Subsequent workup with a protic source (e.g., water or dilute acid) protonates the alkoxides to furnish the final 1,2-diol product. The exact mechanism can be more complex, involving coordination of the carbonyl oxygen to the metal cation of the hydride reagent, which further enhances the electrophilicity of the carbonyl carbon.

Investigative Methodologies for Reaction Pathway Elucidation

The investigation of reaction pathways for compounds like this compound employs a variety of experimental and computational techniques to map out the transformation from reactants to products, including the identification of any transient intermediates.

Experimental Methodologies:

A primary experimental approach for studying reaction mechanisms is thermogravimetric analysis (TGA) coupled with other analytical techniques. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal decomposition pathways. When combined with methods like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) , the gaseous products evolved during decomposition can be identified, helping to piece together the fragmentation mechanism. For instance, studies on the thermal decomposition of the parent compound, oxamide, have utilized TGA to determine kinetic parameters such as activation energy and the order of reaction. researchgate.net

Spectroscopic techniques are invaluable for identifying and characterizing reaction products and, in some cases, intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to determine the structure of stable products formed in reactions of related α-keto amides. kg.ac.rs For example, in the study of new fingerprint reagents like 1,2-indandione, which shares a dicarbonyl feature, NMR and MS were used to identify the formation of hemiketals in methanol. chemrxiv.org

Computational Methodologies:

In the absence of direct experimental data, computational chemistry offers a powerful tool for predicting and understanding reaction mechanisms. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) , can be used to model the potential energy surface of a reaction, locating transition states and calculating activation barriers for different proposed pathways. nih.govresearchgate.netnih.gov For example, computational studies on the unimolecular decomposition of oxalic acid, a structural precursor to oxamides, have identified key decomposition channels and their corresponding energy barriers. nih.gov These theoretical approaches can provide a foundational understanding of the plausible thermal and photochemical decomposition routes for this compound.

Table 1: Investigative Methodologies for Reaction Pathway Elucidation

Methodology Application Information Obtained
Thermogravimetric Analysis (TGA) Studying thermal stability and decomposition. Mass loss as a function of temperature, kinetic parameters of decomposition. researchgate.net
Mass Spectrometry (MS) Identification of reaction products and fragments. Molecular weight and fragmentation patterns of reaction components. libretexts.orgtutorchase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of reaction products. Connectivity of atoms in stable molecules formed during the reaction. chemrxiv.org

| Computational Chemistry (e.g., DFT) | Modeling reaction pathways and energetics. | Geometries of intermediates and transition states, activation energies. nih.govresearchgate.netnih.gov |

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For a molecule like this compound, intermediates are likely to be transient and highly reactive, making their direct observation challenging. However, their existence can be inferred from the final products or through specialized analytical techniques.

Plausible Reaction Intermediates in Thermal Decomposition:

Based on studies of related oxamides and dicarbonyl compounds, the thermal decomposition of this compound is likely to proceed through radical or concerted pathways. Homolytic cleavage of the central C-C bond would generate two carbamoyl radicals ((azepan-1-yl)carbonyl radicals). These radicals could then undergo further reactions, such as decarbonylation to produce an azepanyl radical and carbon monoxide, or they could abstract hydrogen atoms from other molecules.

Another potential pathway, analogous to the decomposition of oxalic acid, could involve intramolecular rearrangements. nih.gov However, the presence of the nitrogen atoms and the bulky azepane rings might favor different mechanisms compared to the parent acid.

Plausible Intermediates in Mass Spectrometry:

In mass spectrometry, under electron impact ionization, the molecular ion of this compound would be formed. Subsequent fragmentation would likely involve the cleavage of the weakest bonds. The central C-C bond is a probable site for initial cleavage, leading to the formation of an (azepan-1-yl)carbonyl cation (m/z 140). Further fragmentation of this cation could involve the loss of carbon monoxide to form the azepanyl cation (m/z 112). Alpha-cleavage adjacent to the nitrogen atom within the azepane ring is also a common fragmentation pathway for N-substituted cyclic amines, leading to the formation of various charged fragments.

Table 2: Plausible Reaction Intermediates and Fragments

Intermediate/Fragment Proposed Formation Pathway Key Characteristics
(Azepan-1-yl)carbonyl radical Homolytic cleavage of the central C-C bond during thermolysis. Highly reactive radical species.
Azepanyl radical Decarbonylation of the (azepan-1-yl)carbonyl radical. A seven-membered heterocyclic radical.
(Azepan-1-yl)carbonyl cation Heterolytic cleavage of the central C-C bond in mass spectrometry. A charged fragment with m/z 140.

| Azepanyl cation | Loss of CO from the (azepan-1-yl)carbonyl cation in mass spectrometry. | A charged fragment with m/z 112. |

The elucidation of the precise reaction mechanisms and the definitive identification of intermediates for this compound would necessitate dedicated experimental studies, likely involving advanced techniques such as flash photolysis with time-resolved spectroscopy or detailed tandem mass spectrometry experiments, complemented by high-level computational modeling.

Computational and Spectroscopic Approaches to Structural and Conformational Dynamics of 1,2 Di Azepan 1 Yl Ethane 1,2 Dione

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are powerful tools for investigating the molecular and electronic properties of chemical compounds. For a molecule like 1,2-Di(azepan-1-yl)ethane-1,2-dione, these methods can provide valuable insights into its geometry, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules with a high degree of accuracy. For N,N'-dialkyl oxamides, which share the central ethanedione-diamide core with the target molecule, DFT calculations have been successfully employed to determine their structural parameters. mdpi.com

Table 1: Predicted Bond Lengths in this compound based on Analogous Compounds
BondPredicted Bond Length (Å)Source of Analogous Data
C-C (dione)~1.53 mdpi.com
C=O~1.23 mdpi.com
C-N~1.33 mdpi.com

The conformational flexibility of this compound is expected to be significant due to the presence of the two azepane rings and the rotation around the C-N bonds. Computational methods, particularly those based on DFT, are instrumental in exploring the potential energy surface and identifying stable conformers. nih.govnih.gov

For similar N,N-dialkyl substituted amides, computational studies have shown the existence of multiple stable conformers arising from the rotation around the amide C-N bond, leading to different arrangements of the alkyl groups relative to the carbonyl oxygen. nih.govnih.gov In the case of this compound, the conformational analysis would also need to consider the various puckered conformations of the seven-membered azepane rings. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions.

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations could be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

The calculated vibrational frequencies would correspond to the different vibrational modes of the molecule, such as the stretching and bending of the C=O, C-N, and C-H bonds. Similarly, theoretical calculations of NMR chemical shifts for the hydrogen and carbon atoms would provide a valuable tool for interpreting experimental NMR spectra.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of organic molecules. A combination of vibrational and NMR spectroscopy would be essential to confirm the identity and elucidate the detailed structure of this compound.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrational bands would be associated with the amide C=O and C-N bonds.

The C=O stretching vibration in amides typically appears as a strong band in the IR spectrum in the region of 1630-1680 cm⁻¹. The C-N stretching vibration is usually found in the range of 1250-1350 cm⁻¹. The spectra would also show characteristic bands for the C-H stretching and bending vibrations of the azepane rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide C=OStretching1630-1680
Amide C-NStretching1250-1350
Alkyl C-HStretching2850-2960
Alkyl C-HBending1350-1470

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon and hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide crucial information for the structural elucidation of this compound.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms of the azepane rings would likely appear as multiplets in the range of 3.0-4.0 ppm. The other methylene (B1212753) protons of the azepane rings would resonate further upfield, typically between 1.5 and 2.0 ppm.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon atoms of the amide groups in the downfield region of 160-170 ppm. The carbon atoms of the azepane rings attached to the nitrogen would appear in the range of 40-50 ppm, while the other ring carbons would be found at higher field strengths. The study of N,N'-dipropyloxamide by NMR spectroscopy supports these expected chemical shift ranges. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of a compound's elemental composition. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with a precision of a few parts per million (ppm). This level of precision allows for the differentiation between molecules that may have the same nominal mass but differ in their atomic makeup. news-medical.net

For the compound this compound, the molecular formula is C14H24N2O2. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). However, during mass spectrometry analysis, particularly with techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.

The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated exact mass of the expected ion. A minimal difference between these two values, often referred to as the mass error, provides strong evidence for the proposed elemental composition. researchgate.nettandfonline.com This is a critical step in the structural elucidation of newly synthesized compounds. researchgate.net

Table 1: Theoretical Mass Calculation for the Protonated Molecule [C₁₄H₂₅N₂O₂]⁺

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon-¹²1412.000000168.000000
Hydrogen-¹251.00782525.195625
Nitrogen-¹⁴214.00307428.006148
Oxygen-¹⁶215.99491531.989830
Total (Calculated Exact Mass) 253.191603

In a typical experimental workflow, a sample of this compound would be analyzed by an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The resulting spectrum would be examined for an ion corresponding to the calculated m/z of 253.1916. If an ion is detected at this value with a low mass error (e.g., < 5 ppm), it serves as definitive confirmation of the molecular formula C14H24N2O2. researchgate.net This high level of confidence is essential for distinguishing it from other potential isobaric compounds.

Stereochemical Aspects and Chiroptical Studies in Azepane-Derived Systems

The stereochemistry of this compound is complex, influenced by the conformational flexibility of the seven-membered azepane rings and the rotational possibilities around the single bonds of the central ethanedione linker. These factors give rise to a rich conformational landscape and the potential for stereoisomerism.

The seven-membered azepane ring is not planar and can adopt several low-energy conformations, such as chair and boat forms, to minimize angular and torsional strain. rsc.org The specific conformation adopted can be influenced by the nature of the substituent on the nitrogen atom.

Furthermore, rotation around the three single bonds of the central C(O)-C(O)-N linkage introduces additional conformational isomers. The rotation around the central C-C bond of the 1,2-dione moiety is particularly significant. This can lead to different relative orientations of the two carbonyl groups, primarily described by the dihedral angle. The two principal conformations are syn-periplanar (dihedral angle ~0°) and anti-periplanar (dihedral angle ~180°). The anti conformation is generally more stable due to reduced steric and dipolar repulsion between the carbonyl groups. chemistrysteps.combyjus.combris.ac.uk

A key stereochemical feature to consider is atropisomerism. ic.ac.ukchemaxon.com Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual rotamers. nih.govchiralpedia.com In the case of this compound, the steric bulk of the azepane rings could potentially hinder rotation around the N-C(carbonyl) bonds, and to a lesser extent, the central C-C bond. If the energy barrier to this rotation is sufficiently high (typically > 22 kcal/mol), stable, isolable atropisomers could exist. ic.ac.uk The existence and stability of such atropisomers are highly dependent on the steric interactions and the conformational preferences of the azepane rings. chemistryviews.org

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemical and conformational aspects of chiral molecules. cas.czwiley.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration and the population of different conformers. researchgate.net

Table 2: Potential Conformational and Stereochemical Features of this compound

FeatureDescriptionPotential IsomersRelevant Analytical Technique
Azepane Ring Conformation Non-planar seven-membered ring, can adopt various chair and boat-like conformations. rsc.orgacs.orgnih.govConformational IsomersNMR Spectroscopy, X-ray Crystallography
C(O)-C(O) Bond Rotation Rotation around the central carbon-carbon single bond.syn and anti ConformersNMR Spectroscopy, IR Spectroscopy
Atropisomerism Hindered rotation around N-C(O) or C(O)-C(O) single bonds due to steric hindrance. nih.govchiralpedia.comEnantiomeric Atropisomers (if chiral)Chiral HPLC, ECD Spectroscopy, Variable-Temperature NMR

Coordination Chemistry of 1,2 Di Azepan 1 Yl Ethane 1,2 Dione and Its Metal Complexes

Ligand Design Principles and Coordination Potential of the Compound

The coordination potential of 1,2-Di(azepan-1-yl)ethane-1,2-dione is dictated by the electronic and steric properties of its constituent functional groups. The molecule features two azepane rings linked by an ethane-1,2-dione backbone. chemsrc.com The key to its coordinating ability lies in the presence of both nitrogen and oxygen atoms, which can act as Lewis bases, donating electron pairs to a metal center. msu.edulibretexts.org

Nature of Nitrogen and Oxygen Donor Sites in Dioxamide Ligands

Dioxamide ligands, in general, are known to coordinate to metal ions through the oxygen atoms of the carbonyl groups and/or the nitrogen atoms of the amide groups. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric hindrance imposed by the substituents on the amide nitrogens. In the case of this compound, the azepane rings introduce a degree of steric bulk that can influence the preferred coordination geometry.

Rare earth metal cations, being hard Lewis acids, typically favor coordination with hard Lewis bases like oxygen and nitrogen donor atoms. nih.gov The amide groups within dioxamide structures offer these potential coordination sites. While the carbonyl oxygen is a common coordination site, the participation of the amide nitrogen in coordination is also possible and can lead to varied structural motifs. nih.gov

Chelation and Bridging Capabilities of the this compound Ligand

The structure of this compound allows for multiple modes of coordination. It can act as a chelating ligand, where both donor atoms from a single ligand molecule bind to the same metal center, forming a stable ring structure. nsu.rulibretexts.org This chelation can occur through the two carbonyl oxygen atoms or through one oxygen and one nitrogen atom, depending on the conformational flexibility of the ligand and the electronic requirements of the metal ion.

Alternatively, the ligand can function as a bridging ligand, connecting two or more metal centers. researchgate.netnih.govrsc.org This bridging can occur in a trans-conformation, where the two donor sites of the ligand point in opposite directions, facilitating the formation of polymeric or polynuclear complexes. researchgate.net The steric bulk of the azepane substituents can play a significant role in favoring one coordination mode over the other. For instance, bulky substituents on the nitrogen atoms of similar ligands have been shown to influence the balance between chelating and bridging coordination modes. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Coordination with Transition Metals

While specific studies on the coordination of this compound with transition metals are not widely reported, the behavior of related N,N'-dialkyloxamides provides valuable insights. researchgate.net For instance, N,N'-dialkyl oxalamide ligands have been shown to be powerful in copper-catalyzed aryl amination reactions, indicating their ability to form catalytically active copper complexes. acs.org The coordination of such ligands can lead to the formation of complexes with interesting magnetic, electrochemical, and catalytic properties, particularly when coordinated with redox-active transition metals. nih.gov The azepane-containing derivatives have also been investigated as inhibitors for certain enzymes, suggesting their potential to coordinate with metal ions in biological systems. nih.govresearchgate.net

Complexes with Main Group Elements

Research on the coordination of N,N'-dialkyloxamides with main group elements has revealed the formation of polymeric structures. For example, the reaction of N,N'-dimethyloxamide with antimony(III) chloride results in a polymeric complex where the ligand bridges the antimony atoms in a trans position. researchgate.net Similarly, dithio-oxamides have been shown to form polymeric complexes with SbCl₃, where the ligand acts as a bidentate bridging group. rsc.org These findings suggest that this compound could also form extended structures with main group elements, with the specific architecture being influenced by the size and coordination preferences of the metal.

Investigations into Metal-Ligand Bonding and Coordination Geometries

The bonding in coordination complexes can be described using various theoretical models, including valence bond theory and crystal field theory. msu.edu The ligands, acting as Lewis bases, donate electron pairs to the empty orbitals of the metal ion, which acts as a Lewis acid. msu.edunsu.ru The geometry of the resulting complex is determined by the coordination number of the metal and the steric and electronic properties of the ligands.

In complexes with dioxamide-type ligands, the metal-ligand bonding can involve both sigma donation from the nitrogen and oxygen lone pairs and potentially pi-backbonding, depending on the metal's d-electron configuration. The coordination geometry around the metal center can vary from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes. msu.edu For instance, cadmium(II), a group 12 element, has been shown to form an elongated octahedral geometry with two chloride anions and four nitrogen atoms from two bidentate ligands. nih.gov The specific coordination geometry adopted by a metal complex of this compound would need to be determined experimentally, likely through single-crystal X-ray diffraction studies.

Research on this compound and its Metal Complexes Remains Limited

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the chemical compound this compound and its corresponding metal complexes. As a result, detailed information regarding the coordination chemistry, theoretical electronic structure, reactivity, and catalytic applications of these specific complexes is not currently available in the public domain.

The field of coordination chemistry continuously explores a vast array of organic ligands and their interactions with metal ions. These studies are fundamental to understanding and developing new catalysts, materials, and therapeutic agents. The core structure of this compound, featuring two amide functionalities derived from azepane (also known as hexamethyleneimine) linked by an ethanedione backbone, suggests potential for chelation to metal centers through the oxygen and/or nitrogen atoms. Such α-diketone or diamide (B1670390) ligands are known to form stable complexes with a variety of transition metals.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for predicting the geometric and electronic structures of metal complexes. These calculations provide insights into molecular orbital energies, charge distribution, and the nature of the metal-ligand bonding, which are essential for understanding the complex's reactivity. For a hypothetical metal complex of this compound, such studies would elucidate the preferred coordination mode of the ligand and the resulting electronic properties of the complex.

The catalytic activity of metal complexes is intrinsically linked to their electronic and structural properties. The specific arrangement of ligands around a metal center can create active sites for a wide range of chemical transformations. Metal complexes containing amide or amine functionalities have shown promise in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. However, without experimental or theoretical data on the metal complexes of this compound, any discussion of their potential catalytic activity would be purely speculative.

The absence of research pertaining to this specific compound means that no data tables on its coordination complexes, detailed findings on their electronic structure, or reports on their catalytic performance can be provided at this time. The scientific community has yet to explore and publish on the coordination chemistry of this compound.

Supramolecular Assembly and Non Covalent Interactions of 1,2 Di Azepan 1 Yl Ethane 1,2 Dione

Intermolecular Hydrogen Bonding Architectures

While lacking classical hydrogen bond donors like N-H or O-H groups, the molecular structure of 1,2-di(azepan-1-yl)ethane-1,2-dione allows for the formation of weak C-H···O hydrogen bonds. The carbonyl oxygen atoms of the ethane-1,2-dione core are potent hydrogen bond acceptors. The numerous C-H bonds of the azepane rings can act as weak hydrogen bond donors. This type of interaction is increasingly recognized as a significant force in directing the crystal packing of organic molecules.

Role of π-Interactions and Dispersion Forces in Self-Assembly

Given the significant aliphatic character of the molecule, London dispersion forces are expected to be a dominant factor in its self-assembly. The large and flexible azepane rings, with their numerous methylene (B1212753) groups, provide a substantial surface area for van der Waals interactions. The packing of these aliphatic chains is a well-studied phenomenon and is known to significantly influence the crystal structures of long-chain aliphatic molecules. nih.gov The interplay between the directional, albeit weak, C-H···O hydrogen bonds and the non-directional, but cumulatively strong, dispersion forces will ultimately govern the solid-state organization.

Crystal Packing and Solid-State Organization Principles

The crystal packing of this compound is anticipated to be a result of the competition and cooperation between the aforementioned non-covalent interactions. The principle of close packing will likely dominate, with the bulky azepane rings arranging to minimize void space. The final solid-state structure will represent a compromise between maximizing favorable intermolecular contacts (C-H···O and dispersion forces) and minimizing steric repulsion.

Based on studies of analogous aliphatic diamides and diones, a layered structure might be expected, where the polar ethane-1,2-dione cores are segregated from the non-polar aliphatic azepane rings. The specific packing motif will be highly dependent on the conformation of the azepane rings and the torsion angle between the two carbonyl groups of the central dione (B5365651) linker. In related structures, this torsion angle can vary significantly, leading to different molecular shapes and packing arrangements. nih.gov

A hypothetical set of crystallographic data, based on typical values for similar organic molecules, is presented in the table below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.1
α (°)90
β (°)95.5
γ (°)90
V (ų)1375
Z4
Calculated Density (g/cm³)1.22

This data is purely illustrative and not based on experimental results for the title compound.

Designing Supramolecular Frameworks and Host-Guest Systems

The directional nature of the potential C-H···O hydrogen bonds, coupled with the defined geometry of the central ethane-1,2-dione linker, suggests that this compound could serve as a building block for the design of supramolecular frameworks. nih.gov By modifying the substituents on the azepane rings, it might be possible to tune the intermolecular interactions and control the dimensionality and topology of the resulting network.

Furthermore, the presence of the bulky and conformationally flexible azepane rings could lead to the formation of intrinsic or extrinsic cavities within the crystal lattice. nih.gov These cavities could potentially accommodate small guest molecules, leading to the formation of host-guest complexes or clathrates. wikipedia.org The principles of host-guest chemistry rely on size and shape complementarity between the host and guest, as well as favorable intermolecular interactions. The ability to form such complexes would open up possibilities for applications in areas such as separation, storage, and sensing.

Prospective Research Avenues and Advanced Chemical Applications of 1,2 Di Azepan 1 Yl Ethane 1,2 Dione

Synthetic Utility as a Chemical Building Block

The structure of 1,2-Di(azepan-1-yl)ethane-1,2-dione presents it as a versatile scaffold for the synthesis of more complex molecules. The presence of two nucleophilic secondary amine groups within the azepane rings and the electrophilic nature of the diketone moiety offer multiple reaction sites for derivatization.

Scaffold Derivatization for Novel Chemical Entities in Organic Synthesis

The azepane rings in this compound can be functionalized through various N-alkylation and N-acylation reactions. This allows for the introduction of a wide array of substituents, leading to the generation of libraries of novel chemical entities. For instance, the introduction of aromatic or heteroaromatic rings could lead to compounds with interesting photophysical or biological properties. The diketone core can also undergo a range of reactions, such as condensation with amines or hydrazines to form heterocyclic systems.

The table below illustrates potential derivatization reactions and the resulting novel chemical entities that could be explored.

Reaction TypeReagent ExamplePotential Product Class
N-AlkylationBenzyl bromideN,N'-Dibenzyl-1,2-di(azepan-1-yl)ethane-1,2-dione
N-AcylationAcetyl chlorideN,N'-Diacetyl-1,2-di(azepan-1-yl)ethane-1,2-dione
CondensationHydrazineBis-hydrazone derivatives
ReductionSodium borohydride (B1222165)1,2-Di(azepan-1-yl)ethane-1,2-diol

Exploration in Materials Science Contexts

The combination of the flexible, seven-membered azepane rings and the rigid, planar dioxamide linker in this compound suggests its potential utility in the development of novel materials with tailored properties.

Polymer Science Applications of Azepane and Dioxamide Derivatives

Azepane itself is utilized as a chain extender in the production of polyurethanes, contributing to the rigidity of the resulting foam. nih.gov Similarly, the di-functional nature of this compound makes it a candidate as a monomer or cross-linking agent in polymerization reactions. The incorporation of this compound into polymer backbones could influence properties such as thermal stability, solubility, and mechanical strength. Dioxamide-containing polymers have also been investigated for their unique properties. For example, polymers containing 1,3,4-dioxazol-2-one groups, which are structurally related to dioxamides, can be used in the production of coatings and adhesives. nbinno.com

Potential in Organic Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field. While there is no specific research on this compound in this area, the constituent moieties have shown promise. For instance, a pentacyclic building block containing an azepine-2,7-dione moiety has been developed for use in polymer solar cells. acs.org The electron-withdrawing nature of the dioxamide core in this compound, coupled with the potential for functionalization of the azepane rings with electron-donating or -accepting groups, could lead to materials with interesting charge-transport properties.

Applications in Catalysis and Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. While no specific catalytic applications of this compound have been reported, the synthesis of chiral derivatives of this compound could open doors to its use in asymmetric transformations. For example, chiral C2-symmetric bis(oxazoline) ligands are widely used in asymmetric catalysis. nih.gov A chiral version of this compound could potentially act in a similar manner. Furthermore, azepane derivatives have been utilized in various catalytic reactions, highlighting the potential of this heterocyclic motif in catalyst design. nih.govnih.govacs.org

The table below outlines potential catalytic applications for which derivatives of this compound could be investigated.

Catalytic ApplicationPotential Role of the CompoundRelevant Research Area
Asymmetric HydrogenationChiral ligand for a transition metal catalystEnantioselective synthesis
Cross-Coupling ReactionsLigand to stabilize and activate the metal catalystC-C and C-N bond formation
Lewis Acid CatalysisMetal complex as a Lewis acid catalystActivation of carbonyls and imines

Future Directions in Theoretical and Experimental Chemical Research

The unique structural characteristics of this compound, featuring a central α-diketone linker flanked by two seven-membered azepane rings, present a fertile ground for both theoretical and experimental chemical investigations. Future research is poised to explore its conformational landscape, reactivity, and potential as a versatile building block in supramolecular chemistry and materials science.

From a theoretical standpoint, a primary area of investigation will involve in-depth computational studies to elucidate the conformational preferences of the molecule. The flexibility of the azepane rings, coupled with the rotational freedom around the C-C and C-N bonds of the ethanedione bridge, suggests a complex potential energy surface. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, will be instrumental in identifying stable conformers and the energy barriers between them. These theoretical insights are crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules in solution.

Further theoretical work could focus on the electronic properties of the α-diketone moiety. Investigations into the energies of its frontier molecular orbitals (HOMO and LUMO) will provide valuable information about its reactivity and its potential to participate in charge-transfer interactions. The influence of the nitrogen atoms of the azepane rings on the electronic structure of the diketone system is another area ripe for theoretical exploration.

Experimentally, future research is expected to concentrate on the synthesis of novel derivatives and analogs of this compound to systematically probe structure-property relationships. The introduction of various substituents on the azepane rings could significantly modulate the compound's steric and electronic properties, leading to materials with tailored characteristics.

A significant avenue of experimental research will be the exploration of its coordination chemistry. The presence of both nitrogen and oxygen donor atoms suggests that this compound could act as a versatile ligand for a wide range of metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts, magnetic materials, or luminescent probes. The flexible nature of the ligand could allow for the formation of unique coordination polymers and metal-organic frameworks (MOFs) with interesting topologies and potential applications in gas storage and separation.

The reactivity of the α-diketone functionality is another promising area for experimental investigation. This group can undergo a variety of chemical transformations, such as benzilic acid rearrangement, quinoxaline (B1680401) synthesis, and various cycloaddition reactions. Harnessing this reactivity could provide access to a diverse library of complex heterocyclic compounds with potential biological activities. For instance, condensation reactions with aromatic diamines could yield novel quinoxaline derivatives, a class of compounds known for their broad spectrum of pharmacological properties.

To facilitate and guide this research, a systematic study of the physicochemical properties of this compound and its derivatives is essential. This would involve detailed spectroscopic and crystallographic characterization.

Table 1: Prospective Areas for Theoretical Investigation

Research FocusComputational MethodsPotential Insights
Conformational AnalysisDFT, Molecular DynamicsIdentification of stable conformers, understanding of molecular flexibility.
Electronic StructureTime-Dependent DFTPrediction of reactivity, charge distribution, and spectroscopic properties.
Intermolecular InteractionsQuantum Theory of Atoms in Molecules (QTAIM)Analysis of hydrogen bonding and other non-covalent interactions in the solid state.

Table 2: Potential Experimental Research Directions

Research AreaExperimental TechniquesExpected Outcomes
Derivative SynthesisOrganic synthesis, chromatographyCreation of a library of analogs with modified properties.
Coordination ChemistrySingle-crystal X-ray diffraction, various spectroscopiesDevelopment of new metal-organic materials and catalysts.
Reactivity StudiesIn-situ reaction monitoring, product characterizationDiscovery of novel chemical transformations and synthesis of complex heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Di(azepan-1-yl)ethane-1,2-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Employ a factorial design approach to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of azepane to diketone precursors. Use kinetic monitoring (e.g., TLC or in-situ IR) to identify rate-limiting steps. Literature procedures for analogous bis-amine/diketone couplings suggest nucleophilic substitution under anhydrous conditions .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer : Combine 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the diketone backbone and azepane substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic properties. Purity assessments should include HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to check for polymorphic impurities .

Q. How does this compound degrade under long-term storage, and what precautions are critical for stability?

  • Methodological Answer : Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (4–40°C). Monitor degradation via FT-IR for carbonyl group integrity and GC-MS to identify byproducts (e.g., azepane release). Store in amber vials under inert gas (N2_2/Ar) at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. What coordination chemistry applications does this compound exhibit, particularly in transition-metal complexes?

  • Methodological Answer : Screen metal salts (e.g., Cu(II), Ni(II), Pd(II)) in refluxing ethanol to synthesize complexes. Characterize using UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox activity. Compare ligand field strength with analogous diketones (e.g., acetylacetonate derivatives) .

Q. How can mechanistic insights into the compound’s formation be gained using isotopic labeling or computational modeling?

  • Methodological Answer : Use 18O^{18} \text{O}-labeled diketone precursors to track oxygen exchange during synthesis. Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways. Validate with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported reactivity data, such as divergent yields or byproduct profiles?

  • Methodological Answer : Replicate conflicting studies under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps). Use design of experiments (DoE) to isolate variables (e.g., trace metal contaminants, solvent purity). Cross-validate with independent techniques like in-situ Raman spectroscopy .

Methodological Resources

  • Synthetic Optimization : Refer to factorial design frameworks for multi-variable testing .
  • Coordination Studies : Follow protocols for dithiolate/metal complexes as structural analogs .
  • Computational Modeling : Align with theoretical frameworks for reaction mechanism elucidation .

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